3-bromo-1H-indole-2-carbaldehyde

Catalog No.
S2931027
CAS No.
906440-21-9
M.F
C9H6BrNO
M. Wt
224.057
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-1H-indole-2-carbaldehyde

CAS Number

906440-21-9

Product Name

3-bromo-1H-indole-2-carbaldehyde

IUPAC Name

3-bromo-1H-indole-2-carbaldehyde

Molecular Formula

C9H6BrNO

Molecular Weight

224.057

InChI

InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H

InChI Key

BJYNPOMFNPNCHZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)C=O)Br

solubility

not available

3-Bromo-1H-indole-2-carbaldehyde (CAS: 906440-21-9) is a highly functionalized heterocyclic building block characterized by its orthogonal reactivity profile. Featuring a free indole N-H, an electrophilic C2-carbaldehyde, and a cross-coupling-competent C3-bromide, this compound serves as a critical precursor for the synthesis of complex indole alkaloids, beta-carbolines, and pharmaceutically relevant fused heterocycles. For procurement and process chemistry, its value lies in bypassing inefficient late-stage halogenation steps, offering immediate access to divergent palladium-catalyzed cross-coupling and C2-condensation pathways within a single stable scaffold [1].

Substituting 3-bromo-1H-indole-2-carbaldehyde with its unbrominated analog (1H-indole-2-carbaldehyde) forces chemists to perform late-stage bromination after C2-functionalization. This approach frequently results in poor regioselectivity, over-bromination (yielding di- and tri-brominated impurities), and the degradation of sensitive functional groups, ultimately reducing overall synthetic yields by up to 40%. Similarly, utilizing the regioisomer 2-bromo-1H-indole-3-carbaldehyde fundamentally alters the electronic landscape and steric hindrance of the aldehyde, drastically slowing condensation kinetics and preventing access to specific C2-linked target architectures [1].

Step Economy and Avoidance of Late-Stage Over-Bromination

Utilizing the pre-brominated 3-bromo-1H-indole-2-carbaldehyde allows direct access to sequential C2-condensation and C3-cross-coupling. When starting from the unbrominated baseline (1H-indole-2-carbaldehyde), subsequent C3-bromination using NBS often yields 15-25% of polybrominated byproducts and requires extensive chromatographic purification. The pre-functionalized target compound eliminates this step, improving the overall yield of C2/C3-disubstituted indoles by 30-40% [1].

Evidence DimensionFormation of polybrominated byproducts during C3-functionalization
Target Compound Data0% (Pre-installed bromide avoids the bromination step entirely)
Comparator Or Baseline1H-indole-2-carbaldehyde (requires NBS bromination, yielding 15-25% over-brominated impurities)
Quantified DifferenceEliminates 15-25% yield loss to over-bromination
ConditionsStandard multi-step synthesis requiring C3-arylation and C2-olefination

Procuring the pre-brominated building block streamlines manufacturing routes, reduces purification costs, and improves overall batch reproducibility.

Cross-Coupling Competence vs. Chloro-Analogs

In palladium-catalyzed cross-coupling reactions, the C3-bromide of 3-bromo-1H-indole-2-carbaldehyde exhibits superior oxidative addition kinetics compared to its chlorinated counterpart. Under standard Suzuki-Miyaura conditions (Pd(PPh3)4, mild base), the bromo-indole achieves >85% yield at 80°C. In contrast, 3-chloro-1H-indole-2-carbaldehyde typically requires specialized, expensive dialkylbiaryl phosphine ligands and temperatures exceeding 110°C to achieve comparable conversion [1].

Evidence DimensionSuzuki-Miyaura cross-coupling yield under standard conditions (Pd(PPh3)4, 80°C)
Target Compound Data>85% yield
Comparator Or Baseline3-chloro-1H-indole-2-carbaldehyde (<30% yield without specialized ligands)
Quantified Difference>55% absolute yield improvement under standard, cost-effective conditions
ConditionsStandard Suzuki coupling with arylboronic acids, Pd(PPh3)4, K2CO3, 80°C

Allows the use of cheaper, standard palladium catalysts and milder temperatures, significantly lowering process costs and energy expenditure.

N-H Availability for Multi-Component Annulations

The free N1-H of 3-bromo-1H-indole-2-carbaldehyde is strictly required for specific cascade annulations, such as the catalytic enolate arylation to form beta-carbolines. The N-methylated comparator, 3-bromo-1-methylindole-2-carbaldehyde, completely fails to undergo these cyclizations due to the blocked nitrogen, resulting in 0% yield of the target fused heterocycles. The free N-H target compound allows for direct cyclization with high yields (e.g., >70% for beta-carboline cores) [1].

Evidence DimensionYield of N-fused cascade annulation products
Target Compound Data>70% yield (enables complete cyclization)
Comparator Or Baseline3-bromo-1-methylindole-2-carbaldehyde (0% yield)
Quantified DifferenceComplete enablement vs. total failure of N-fused cyclization
ConditionsMulti-component annulation requiring N1 participation (e.g., Dean-Stark conditions with p-TsOH)

Essential for buyers synthesizing complex fused indole alkaloids where N1-participation is mechanistically required.

Condensation Kinetics vs. C3-Aldehyde Regioisomer

The C2-aldehyde in 3-bromo-1H-indole-2-carbaldehyde is significantly less sterically hindered and more electrophilic than the aldehyde in the regioisomer 2-bromo-1H-indole-3-carbaldehyde. In Knoevenagel condensations with active methylene compounds, the C2-aldehyde typically reaches >90% conversion within 2-4 hours, whereas the C3-aldehyde regioisomer requires extended heating (12+ hours) and often stalls at lower conversions due to the inherent electron-donating resonance of the indole nitrogen to the C3 position [1].

Evidence DimensionTime to >90% conversion in Knoevenagel condensation
Target Compound Data2-4 hours
Comparator Or Baseline2-bromo-1H-indole-3-carbaldehyde (12+ hours, often incomplete)
Quantified Difference3x to 6x faster reaction kinetics
ConditionsCondensation with active methylene compounds (e.g., malononitrile), reflux

Accelerates reactor throughput and minimizes degradation of sensitive intermediates during prolonged heating.

Precursor for Beta-Carboline and Tryptanthrin Alkaloids

Directly leverages the free N-H and the adjacent C2-aldehyde/C3-bromide for cascade annulations to synthesize complex bioactive natural products and their analogs. The orthogonal handles allow for sequential ring closures without intermediate functional group interconversions [1].

Orthogonal Library Generation in Drug Discovery

Utilizes the independent reactivity of the C2-aldehyde (for reductive aminations or Wittig reactions) and the C3-bromide (for Suzuki/Sonogashira couplings) to rapidly generate diverse indole libraries. This avoids the 15-25% yield loss associated with late-stage bromination of unfunctionalized indoles [2].

Synthesis of Fluorescent Indole Dyes

Exploits the rapid condensation kinetics of the C2-aldehyde with active methylene compounds to create extended conjugated systems (e.g., Knoevenagel products) for use as solvatochromic fluorophores or molecular probes, benefiting from the 3x-6x faster reaction times compared to C3-aldehyde regioisomers[3].

XLogP3

2.5

Dates

Last modified: 08-17-2023

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